12a-Methyl-3,4,4a,4b,5,6,9,10,11,12-decahydronaphtho[2,1-f]chromene-2,8-dione
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Overview
Description
12a-Methyl-3,4,4a,4b,5,6,9,10,11,12-decahydronaphtho[2,1-f]chromene-2,8-dione: is a complex organic compound belonging to the class of polycyclic compounds It is characterized by its unique structure, which includes multiple fused rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12a-Methyl-3,4,4a,4b,5,6,9,10,11,12-decahydronaphtho[2,1-f]chromene-2,8-dione typically involves multi-step organic reactions. One common method involves the cyclization of specific precursors under controlled conditions. For instance, treatment of 5-(2-arylethyl)-1,2,3,4,5,6,7,8-octahydroisoquinolines with 48% HBr results in isomerization of the double bond and subsequent cyclization at position 6 of the octahydroisoquinoline ring system .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 12a-Methyl-3,4,4a,4b,5,6,9,10,11,12-decahydronaphtho[2,1-f]chromene-2,8-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
12a-Methyl-3,4,4a,4b,5,6,9,10,11,12-decahydronaphtho[2,1-f]chromene-2,8-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 12a-Methyl-3,4,4a,4b,5,6,9,10,11,12-decahydronaphtho[2,1-f]chromene-2,8-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 10a,12a-dimethyl-1,3,4,4a,4b,5,6,9,10,10a,10b,11,12,12a-tetradecahydronaphtho[2,1-f]quinoline-2,8-dione
- 4,4,6a,6b,8a,11,12,14b-Octamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-icosahydropicen-3-yl acetate
Uniqueness: 12a-Methyl-3,4,4a,4b,5,6,9,10,11,12-decahydronaphtho[2,1-f]chromene-2,8-dione is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
24640-00-4 |
---|---|
Molecular Formula |
C18H22O3 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
12a-methyl-3,4,4a,4b,5,6,9,10,11,12-decahydronaphtho[2,1-f]chromene-2,8-dione |
InChI |
InChI=1S/C18H22O3/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(20)21-18/h10,15-16H,2-9H2,1H3 |
InChI Key |
NPYGEUJRIYSVGX-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC(=O)O2 |
Origin of Product |
United States |
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